2-Fluoro-5-iodomandelic acid
Description
BenchChem offers high-quality 2-Fluoro-5-iodomandelic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-5-iodomandelic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C8H6FIO3 |
|---|---|
Molecular Weight |
296.03 g/mol |
IUPAC Name |
2-(2-fluoro-5-iodophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6FIO3/c9-6-2-1-4(10)3-5(6)7(11)8(12)13/h1-3,7,11H,(H,12,13) |
InChI Key |
HIJHKYHRFXMHGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)C(C(=O)O)O)F |
Origin of Product |
United States |
Contextualization Within Halogenated Mandelic Acid Derivatives in Contemporary Organic Synthesis
Halogenated derivatives of mandelic acid represent a significant class of compounds in modern organic chemistry, valued for their utility as versatile building blocks. Mandelic acid itself, an alpha-hydroxy acid, is a crucial chiral molecule used in the synthesis of various pharmaceuticals. mdpi.comresearchgate.net The introduction of halogen substituents onto the phenyl ring of mandelic acid dramatically influences its chemical properties and opens up new avenues for synthetic transformations.
These halogenated analogs are particularly important as chiral resolving agents and as precursors in the synthesis of more complex molecules. For instance, various chloromandelic, bromomandelic, and fluoromandelic acids have been successfully used in the enantiospecific co-crystallization to resolve racemic mixtures. researchgate.netnih.gov The position and nature of the halogen substituent can significantly affect the efficiency of this resolution process. nih.gov
Furthermore, the presence of halogens provides reactive handles for a variety of cross-coupling reactions, such as those catalyzed by palladium, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. acs.org This makes halogenated mandelic acids valuable intermediates in the construction of diverse molecular architectures, including those with potential applications in medicinal chemistry and materials science.
Structural Features and Inherent Reactivity Determinants of 2 Fluoro 5 Iodomandelic Acid
The aromatic ring is substituted with two different halogen atoms: a fluorine atom at the 2-position and an iodine atom at the 5-position.
Fluorine at the 2-position: The highly electronegative fluorine atom would exert a strong electron-withdrawing inductive effect, influencing the acidity of the carboxylic acid and the reactivity of the aromatic ring. Its position ortho to the mandelic acid side chain could also introduce steric effects that influence conformational preferences and reaction pathways.
Iodine at the 5-position: The carbon-iodine bond is significantly weaker than the carbon-fluorine bond, making the iodine atom a prime site for various chemical transformations. It is an excellent leaving group in nucleophilic aromatic substitution reactions and is particularly well-suited for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This would allow for the introduction of a wide variety of substituents at this position.
The combination of these two different halogens on the same aromatic ring offers the potential for selective and sequential functionalization, a powerful strategy in multi-step organic synthesis.
Overview of Academic Research Trajectories for 2 Fluoro 5 Iodomandelic Acid As a Chemical Entity
Comprehensive Retrosynthetic Disconnections for 2-Fluoro-5-iodomandelic Acid
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available or readily synthesizable precursors. wikipedia.org For 2-Fluoro-5-iodomandelic acid, several logical disconnections can be proposed, primarily revolving around the formation of the α-hydroxy acid moiety.
A primary disconnection breaks the C-C bond between the carboxyl group and the benzylic carbon. This leads to a synthon of a nucleophilic carboxyl group and an electrophilic benzylic carbon. A common synthetic equivalent for the former is a cyanide ion, which can be introduced via a cyanohydrin intermediate. wikipedia.orgchemistrysteps.com This approach identifies 2-Fluoro-5-iodobenzaldehyde as a key precursor.
An alternative disconnection targets the C-OH bond of the benzylic alcohol, suggesting a nucleophilic substitution on a benzylic halide. This would involve a precursor such as 2-Fluoro-5-iodobenzyl bromide, which could then be hydroxylated, followed by oxidation of the resulting alcohol to the carboxylic acid.
A third strategy involves the direct oxidation of a precursor already containing the core mandelic acid structure, but with different substituents on the aromatic ring that are later converted to the desired fluoro and iodo groups. However, this is often less efficient due to the potential for the oxidant to react with other functional groups.
These disconnections highlight two primary precursors for the synthesis of 2-Fluoro-5-iodomandelic acid: 2-Fluoro-5-iodobenzaldehyde and 2-Fluoro-5-iodotoluene .
Precursor Identification and Starting Material Chemistry for 2-Fluoro-5-iodomandelic Acid Synthesis
The selection of appropriate starting materials is critical for a successful synthesis. Based on the retrosynthetic analysis, the most viable precursors are substituted benzaldehydes or toluenes.
2-Fluoro-5-iodobenzaldehyde is a key intermediate that can be synthesized through several routes. One common method is the electrophilic iodination of 2-fluorobenzaldehyde. This reaction typically employs a Lewis acid catalyst, such as zinc bromide (ZnBr₂), to activate an iodine source like molecular iodine (I₂). Another approach involves a directed ortho-metalation of a protected 2-fluorobenzaldehyde, followed by quenching with an iodine source. Halogen exchange from a more readily available brominated precursor, 2-fluoro-5-bromobenzaldehyde, using copper(I) iodide (CuI) is also a feasible, albeit potentially lower-yielding, method.
2-Fluoro-5-iodotoluene serves as a precursor for an alternative synthetic pathway. This compound can be prepared via direct halogenation of toluene (B28343) or by modifying pre-halogenated toluenes. ontosight.ai It is a versatile intermediate in organic synthesis, often utilized in cross-coupling reactions to introduce further functionalization. ontosight.aichemimpex.com
The chemical properties of these precursors are largely dictated by the electronic effects of the fluorine and iodine substituents on the aromatic ring. The high electronegativity of fluorine influences the electron density of the ring, while the larger size of iodine affects the steric environment and reactivity. ontosight.ai
Multi-Step Synthetic Pathways and Route Optimization for 2-Fluoro-5-iodomandelic Acid Production
Based on the identified precursors, two primary multi-step synthetic pathways for the production of 2-Fluoro-5-iodomandelic acid can be outlined.
Pathway A: From 2-Fluoro-5-iodobenzaldehyde
This is often the more direct route.
Cyanohydrin Formation: 2-Fluoro-5-iodobenzaldehyde is reacted with a cyanide source, such as hydrogen cyanide (HCN) or trimethylsilyl (B98337) cyanide (TMSCN), to form the corresponding cyanohydrin. wikipedia.orgchemistrysteps.com This reaction is typically catalyzed by a base. wikipedia.org
Hydrolysis: The resulting cyanohydrin is then hydrolyzed under acidic conditions to yield 2-Fluoro-5-iodomandelic acid. wikipedia.orgjove.com
Pathway B: From 2-Fluoro-5-iodotoluene
This pathway involves more steps but can be advantageous if the starting toluene derivative is more accessible.
Benzylic Bromination: 2-Fluoro-5-iodotoluene undergoes free-radical bromination at the benzylic position using a reagent like N-bromosuccinimide (NBS) with a radical initiator. tandfonline.comjove.com
Nucleophilic Substitution: The resulting 2-fluoro-5-iodobenzyl bromide is then subjected to nucleophilic substitution with a hydroxide (B78521) source to form 2-fluoro-5-iodobenzyl alcohol.
Oxidation: The benzyl (B1604629) alcohol is subsequently oxidized to the corresponding mandelic acid. This oxidation can be challenging as over-oxidation to the benzoic acid derivative is a common side reaction. rsc.orgrsc.org Careful selection of oxidizing agents and reaction conditions is crucial.
Route Optimization:
Optimization of these pathways involves maximizing the yield and purity at each step while minimizing reaction times and the use of hazardous reagents. For Pathway A, optimizing the cyanohydrin formation and hydrolysis steps is key. For Pathway B, controlling the selectivity of the benzylic bromination and preventing over-oxidation are the main challenges. tandfonline.com
Interactive Data Table: Comparison of Synthetic Pathways
| Feature | Pathway A (from Aldehyde) | Pathway B (from Toluene) |
| Number of Steps | Fewer (typically 2) | More (typically 3) |
| Key Intermediate | 2-Fluoro-5-iodobenzaldehyde | 2-Fluoro-5-iodobenzyl bromide |
| Major Challenge | Handling of toxic cyanides | Selectivity of bromination, preventing over-oxidation |
| Potential for Side Reactions | Lower | Higher |
Catalytic Strategies and Advanced Reaction Conditions in the Synthesis of 2-Fluoro-5-iodomandelic Acid
Modern synthetic chemistry emphasizes the use of catalytic methods to improve efficiency and reduce waste.
In the synthesis of the precursor 2-fluoro-5-iodobenzaldehyde , Lewis acids like ZnBr₂ or AlCl₃ are used catalytically in electrophilic halogenation reactions.
For the cyanohydrin formation step in Pathway A, enzymatic catalysis offers a green and highly enantioselective alternative to traditional base catalysis. Oxynitrilase enzymes can catalyze the addition of cyanide to aldehydes with high stereocontrol. nih.govresearchgate.net
In Pathway B, the benzylic bromination is often initiated by radical initiators, which are used in catalytic amounts. google.com The oxidation of the benzyl alcohol to the mandelic acid can be achieved using various catalytic systems. For example, permanganate (B83412) oxidation has been studied extensively for mandelic acid and its derivatives. rsc.orgorientjchem.org The use of transition metal catalysts, such as those based on palladium or ruthenium, can also facilitate selective oxidation under milder conditions.
Advanced reaction conditions, such as the use of microwave irradiation or flow chemistry, can significantly reduce reaction times and improve yields and selectivity in various steps of the synthesis.
Green Chemistry Principles Applied to the Synthesis of 2-Fluoro-5-iodomandelic Acid
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.
Atom Economy: Pathway A generally has a better atom economy than Pathway B due to the fewer number of steps and reagents involved.
Use of Safer Solvents and Auxiliaries: Efforts can be made to replace hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical CO₂. researchgate.net For instance, the synthesis of some mandelic acid derivatives has been successfully carried out in aqueous ethanol. ingentaconnect.com
Catalysis: As discussed previously, the use of catalysts is a cornerstone of green chemistry, as it reduces the need for stoichiometric reagents and often allows for milder reaction conditions. researchgate.net
Use of Renewable Feedstocks: While the direct synthesis from renewable feedstocks is challenging for this specific compound, some general methods for producing aromatic carboxylic acids from biomass-derived precursors are being developed. acs.org
Design for Energy Efficiency: Employing reactions that can be conducted at ambient temperature and pressure, or using energy-efficient technologies like microwave heating, contributes to a greener process.
Interactive Data Table: Green Chemistry Considerations
| Green Chemistry Principle | Application in Synthesis of 2-Fluoro-5-iodomandelic Acid |
| Prevention | Optimizing reaction conditions to minimize byproduct formation. |
| Atom Economy | Favoring synthetic routes with fewer steps and higher incorporation of starting material atoms into the final product. |
| Less Hazardous Chemical Syntheses | Replacing toxic reagents like HCN with safer alternatives like TMSCN where possible. |
| Designing Safer Chemicals | The intrinsic properties of the target molecule are fixed, but the synthesis should minimize exposure to hazardous intermediates. |
| Safer Solvents and Auxiliaries | Exploring aqueous media or other green solvents. researchgate.net |
| Design for Energy Efficiency | Utilizing catalytic reactions that proceed at lower temperatures and pressures. |
| Use of Renewable Feedstocks | A long-term goal for the synthesis of aromatic compounds in general. acs.org |
| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps. ias.ac.in |
| Catalysis | Employing enzymatic or metal catalysts to improve efficiency and reduce waste. sciensage.inforsc.org |
| Design for Degradation | Not directly applicable to the synthesis but a consideration for the lifecycle of the final product. |
| Real-time analysis for Pollution Prevention | Using analytical techniques to monitor reaction progress and prevent runaway reactions or byproduct formation. |
| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of explosions, fires, and accidental releases. |
Transformations Involving the Carboxylic Acid Moiety of 2-Fluoro-5-iodomandelic Acid
The carboxylic acid group is a cornerstone of the reactivity of 2-Fluoro-5-iodomandelic acid, readily undergoing a variety of transformations to yield esters and amides. These reactions are fundamental for modifying the molecule's polarity, solubility, and for introducing further points of diversification.
Standard esterification procedures, such as the Fischer-Speier method involving reaction with an alcohol in the presence of a strong acid catalyst, can be employed. Alternatively, milder conditions can be utilized, for instance, by activating the carboxylic acid with reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) followed by reaction with an alcohol. The choice of alcohol can be varied extensively, allowing for the synthesis of a diverse library of ester derivatives.
Similarly, the carboxylic acid can be converted to an amide by coupling with a primary or secondary amine. This is typically achieved by first activating the carboxylic acid, often with the same reagents used for esterification (EDC, DCC), in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt) to form a highly reactive intermediate that readily reacts with the amine. This method is broadly applicable to a wide range of amines, providing access to a variety of amide derivatives with differing steric and electronic properties.
Table 1: Representative Transformations of the Carboxylic Acid Moiety
| Reactant | Reagents | Product Type |
|---|---|---|
| Alcohol (e.g., Methanol, Ethanol) | H₂SO₄ (catalytic) or EDC/DMAP | Ester |
Data is illustrative of general synthetic transformations and not based on specific experimental findings for 2-Fluoro-5-iodomandelic acid due to a lack of available literature.
Stereoselective Reactions at the Benzylic Chiral Center of 2-Fluoro-5-iodomandelic Acid
One common approach is the chiral resolution of the racemic mixture. This can be achieved by forming diastereomeric salts with a chiral amine. The differing solubilities of these salts allow for their separation by fractional crystallization, after which the individual enantiomers of the acid can be recovered.
Alternatively, asymmetric synthesis routes could be envisioned to directly produce enantiomerically enriched 2-Fluoro-5-iodomandelic acid or its derivatives. For instance, the asymmetric reduction of a corresponding α-keto acid precursor using a chiral reducing agent could yield the desired enantiomer. Another strategy involves the use of chiral auxiliaries attached to a precursor molecule to direct the stereochemical outcome of a key bond-forming reaction. The development of such stereoselective syntheses is a key area of research in modern organic chemistry.
Reactivity and Functionalization of the Halogen Substituents (Fluorine and Iodine) in 2-Fluoro-5-iodomandelic Acid
The presence of both fluorine and iodine atoms on the aromatic ring provides a rich platform for selective functionalization through various cross-coupling and substitution reactions. The significant difference in the reactivity of the carbon-iodine and carbon-fluorine bonds allows for regioselective modifications.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) Utilizing the Aryl Iodide.
The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions. This allows for the selective functionalization at the 5-position of the aromatic ring.
The Suzuki-Miyaura coupling reaction enables the formation of a new carbon-carbon bond by reacting the aryl iodide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerates a wide range of functional groups, making it a powerful tool for synthesizing biaryl compounds and other complex structures.
The Heck reaction involves the palladium-catalyzed coupling of the aryl iodide with an alkene to form a new carbon-carbon bond, resulting in the formation of a substituted alkene. This reaction is particularly useful for the synthesis of styrenyl derivatives.
The Sonogashira coupling provides a method for the formation of a carbon-carbon triple bond by reacting the aryl iodide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This reaction is instrumental in the synthesis of aryl alkynes.
Table 2: Potential Cross-Coupling Reactions at the Aryl Iodide Position
| Reaction Name | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, Base | Biaryl derivative |
| Heck | Alkene | Pd catalyst, Base | Substituted alkene |
Data is illustrative of general synthetic transformations and not based on specific experimental findings for 2-Fluoro-5-iodomandelic acid due to a lack of available literature.
Nucleophilic Aromatic Substitution Pathways of the Fluoro Group (if applicable)
The carbon-fluorine bond is generally strong and less reactive towards nucleophilic aromatic substitution (SNAr) compared to other halogens. For SNAr to occur, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups positioned ortho or para to the fluorine atom. In the case of 2-Fluoro-5-iodomandelic acid, the presence of the carboxylic acid and iodo substituents may not provide sufficient activation for the facile displacement of the fluorine atom by common nucleophiles under standard conditions. However, under forcing conditions or with highly activated nucleophiles, this pathway might be accessible.
Selective Halogen Exchange and Introduction of Other Functionalities
While the selective functionalization of the iodine atom is more common, under specific conditions, halogen exchange reactions could potentially be employed to replace either the iodine or the fluorine atom with other functional groups. For instance, metal-halogen exchange reactions, often utilizing organolithium or Grignard reagents, could be explored, although the presence of the acidic proton of the carboxylic acid would necessitate its prior protection.
Derivatization Strategies for Enhancing the Synthetic Utility of 2-Fluoro-5-iodomandelic Acid
The synthetic utility of 2-Fluoro-5-iodomandelic acid can be significantly enhanced through various derivatization strategies. Protecting the carboxylic acid and/or the benzylic hydroxyl group can be a crucial first step to prevent unwanted side reactions during subsequent transformations of the aromatic ring.
For example, the carboxylic acid can be protected as an ester, and the hydroxyl group can be protected as an ether or a silyl (B83357) ether. With these sensitive functionalities masked, a wider range of reactions can be performed on the aryl iodide, such as those described in section 3.3.1. Following the desired modifications, the protecting groups can be removed to reveal the original functional groups, providing a versatile route to a wide array of complex molecules. This strategic use of protecting groups, combined with the diverse reactivity of its functional moieties, positions 2-Fluoro-5-iodomandelic acid as a valuable and adaptable building block in synthetic organic chemistry.
Stereochemical Control and Enantioselective Synthesis of 2 Fluoro 5 Iodomandelic Acid
Strategies for Asymmetric Synthesis of 2-Fluoro-5-iodomandelic Acid
Asymmetric synthesis aims to create a specific enantiomer of a chiral product from an achiral or racemic precursor. For a molecule like 2-Fluoro-5-iodomandelic acid, a primary strategy would involve the asymmetric reduction of a corresponding α-keto acid or the asymmetric addition of a nucleophile to a related glyoxylate.
One of the most powerful methods for asymmetric synthesis involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. In the context of 2-Fluoro-5-iodomandelic acid, a plausible synthetic route would start with 2-fluoro-5-iodophenylglyoxylic acid. This precursor could be esterified with a chiral alcohol, such as an Evans oxazolidinone auxiliary, to form a chiral α-keto ester. The subsequent reduction of the ketone would then proceed with high diastereoselectivity, controlled by the chiral auxiliary. After the reduction, the auxiliary can be cleaved to yield the enantiomerically enriched 2-Fluoro-5-iodomandelic acid. The choice of reducing agent and reaction conditions is crucial for maximizing the diastereomeric excess.
Another approach is the asymmetric Strecker reaction, which can be used to synthesize chiral α-amino acids that can be subsequently converted to α-hydroxy acids. For instance, a synthetic sequence could begin with 2-fluoro-5-iodobenzaldehyde, which would undergo a Strecker reaction with a chiral amine to produce a chiral α-aminonitrile. Hydrolysis of the nitrile to a carboxylic acid, followed by diazotization and hydrolysis of the amino group, would yield the desired 2-Fluoro-5-iodomandelic acid with retention of stereochemistry.
Furthermore, strategies developed for the synthesis of other fluorinated compounds can be adapted. For example, the enantioselective synthesis of fluorinated indolizidinone derivatives has been achieved using an enantioselective intramolecular aza-Michael reaction catalyzed by a chiral phosphoric acid. This highlights the potential of organocatalysis in controlling the stereochemistry of fluorinated molecules.
Chiral Resolution Techniques for Enantiopure 2-Fluoro-5-iodomandelic Acid
Chiral resolution is a common technique used to separate a racemic mixture into its constituent enantiomers. For carboxylic acids like 2-Fluoro-5-iodomandelic acid, two primary methods of resolution are prevalent: the formation of diastereomeric salts and enzymatic resolution.
The formation of diastereomeric salts involves reacting the racemic acid with a single enantiomer of a chiral base. The resulting salts are diastereomers and thus have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the individual diastereomeric salts can be treated with a strong acid to regenerate the enantiomerically pure carboxylic acid and the chiral resolving agent. A variety of chiral amines, such as brucine, (+)-α-methylbenzylamine, and cyclic amides like proline amide, have been used for the resolution of substituted mandelic acids.
Enzymatic resolution offers a highly selective and environmentally benign alternative. Lipases are commonly employed for the kinetic resolution of racemic mandelic acids and their esters. In a typical enzymatic resolution, the racemic mandelic acid is subjected to esterification or transesterification catalyzed by a lipase (B570770) in a non-aqueous solvent. The enzyme selectively catalyzes the reaction of one enantiomer, leaving the other unreacted. For example, the lipase from Pseudomonas cepacia has shown high enantioselectivity in the deacylation of acylated mandelates. The reacted and unreacted components can then be easily separated. The high enantiomeric excess (ee) achievable with this method makes it a very attractive option for obtaining enantiopure 2-Fluoro-5-iodomandelic acid. The table below shows representative data for the enzymatic resolution of substituted mandelic acids, demonstrating the effectiveness of this technique.
| Substrate | Enzyme | Reaction Type | Conversion (%) | Enantiomeric Excess (ee) of Product (%) | Reference |
| Methyl p-chloromandelate | Pseudomonas sp. lipase | Acylation | ~60 | >98 (R-mandelate) | |
| Methyl p-bromomandelate | Pseudomonas sp. lipase | Acylation | ~60 | >98 (R-mandelate) | |
| 4-Bromomandelic acid | Pseudomonas fluorescens lipase | Transesterification | 49.98 | 99.98 |
Diastereoselective Approaches in the Synthesis of 2-Fluoro-5-iodomandelic Acid Derivatives
Diastereoselective synthesis is a powerful strategy for creating specific stereoisomers when a molecule contains multiple chiral centers. In the context of synthesizing derivatives of 2-Fluoro-5-iodomandelic acid, diastereoselective methods are crucial if another stereocenter is present in the molecule or is being introduced.
A common diastereoselective approach involves the reaction of a chiral enolate with an electrophile. For instance, if 2-Fluoro-5-iodomandelic acid is part of a larger molecule, its synthesis could be guided by an existing chiral center. Chiral auxiliaries, as mentioned earlier, are a prime example of inducing diastereoselectivity. The alkylation of an enolate derived from an N-acyloxazolidinone is a well-established method for setting a new stereocenter with high diastereoselectivity.
Lewis acid-catalyzed reactions can also be highly diastereoselective. For example, a three-component condensation reaction catalyzed by a Lewis acid has been used for the highly diastereoselective synthesis of α-hydroxy-β-amino acid derivatives. A similar strategy could be envisioned for derivatives of 2-Fluoro-5-iodomandelic acid. Furthermore, diastereoselective protocols have been developed for the synthesis of complex heterocyclic systems, such as morpholine-2-carboxylic acid derivatives, where the relative stereochemistry is controlled through condensation reactions.
The synthesis of the Abbott aminodiol, a complex molecule with multiple stereocenters, demonstrates the power of a diastereoselective approach starting from a readily available
Advanced Spectroscopic and Structural Elucidation Studies of 2 Fluoro 5 Iodomandelic Acid and Its Derivatives
Comprehensive NMR Spectroscopic Investigations (¹H, ¹³C, ¹⁹F, 2D NMR) for Elucidating Structural Nuances and Conformations
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2-Fluoro-5-iodomandelic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a detailed picture of its atomic connectivity and environment.
¹H NMR: The proton NMR spectrum of 2-Fluoro-5-iodomandelic acid would exhibit characteristic signals for the aromatic protons, the methine proton adjacent to the hydroxyl and carboxyl groups, and the hydroxyl and carboxylic acid protons. The aromatic region would show complex splitting patterns due to the influence of both the fluorine and iodine substituents. The methine proton would likely appear as a singlet or a doublet if coupled to the fluorine atom. The chemical shifts of the hydroxyl and carboxylic acid protons would be concentration and solvent-dependent.
¹³C NMR: The carbon-13 NMR spectrum would reveal distinct signals for each carbon atom in the molecule. The carbon attached to the fluorine atom would show a characteristic large one-bond coupling constant (¹JCF). The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the fluorine, iodine, and carboxylic acid groups.
¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a powerful tool for its characterization. bldpharm.comchemicalbook.com A single resonance would be expected for the fluorine atom, and its chemical shift would be indicative of the electronic environment of the phenyl ring. ossila.com Coupling to adjacent protons would provide further structural information.
2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton couplings within the aromatic ring, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate the proton signals with their directly attached and long-range coupled carbon atoms, respectively. This would be crucial for the unambiguous assignment of all proton and carbon signals, especially in the complex aromatic region.
Expected ¹H NMR Data for a Related Compound (2-Fluoro-5-iodotoluene) chemicalbook.com
| Assignment | Chemical Shift (ppm) |
|---|---|
| A | 8.134 |
| B | 8.089 |
| C | 7.149 |
High-Resolution Mass Spectrometry and Detailed Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular formula of a compound and for elucidating its fragmentation pathways, which provides valuable structural information.
For 2-Fluoro-5-iodomandelic acid, HRMS would confirm the elemental composition of C₈H₆FIO₃. The mass spectrum would likely show the molecular ion peak [M]⁺ or a pseudomolecular ion such as [M+H]⁺ or [M-H]⁻ depending on the ionization technique used.
Common fragmentation patterns for carboxylic acids include the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH). nist.gov For 2-Fluoro-5-iodomandelic acid, characteristic fragmentation would likely involve:
Loss of the carboxylic acid group: [M - COOH]⁺
Decarboxylation: [M - CO₂]⁺
Cleavage of the C-C bond adjacent to the hydroxyl group.
Loss of iodine.
The presence of fluorine and iodine would result in characteristic isotopic patterns that would aid in the identification of fragments containing these halogens.
X-ray Crystallographic Analysis of 2-Fluoro-5-iodomandelic Acid and its Key Intermediates or Co-crystals
X-ray crystallography provides the definitive three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for 2-Fluoro-5-iodomandelic acid is publicly available, analysis of related structures can provide insights into its likely solid-state conformation.
A crystal structure would reveal the precise arrangement of the fluoro and iodo substituents on the phenyl ring, the conformation of the mandelic acid side chain, and the hydrogen bonding network formed by the carboxylic acid and hydroxyl groups. Such hydrogen bonding would play a crucial role in the packing of the molecules in the crystal lattice. The analysis of co-crystals could also be employed to understand intermolecular interactions with other molecules.
Vibrational Spectroscopy (Infrared and Raman) for Specific Functional Group and Bonding Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of 2-Fluoro-5-iodomandelic acid would be expected to show:
A broad O-H stretching band for the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹.
An O-H stretching band for the alcohol group around 3500-3200 cm⁻¹.
A strong C=O stretching band for the carboxylic acid carbonyl group around 1700 cm⁻¹.
C-F stretching vibrations, typically in the 1350-1000 cm⁻¹ region.
C-I stretching vibrations at lower wavenumbers.
Aromatic C-H and C=C stretching vibrations.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C=C stretching vibrations of the aromatic ring usually give rise to strong Raman bands. The C-I bond, being highly polarizable, would also be expected to show a strong Raman signal.
The combination of IR and Raman data would provide a comprehensive vibrational profile of the molecule, confirming the presence of key functional groups and providing insights into the molecular structure and bonding.
Computational and Theoretical Investigations of 2 Fluoro 5 Iodomandelic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory) on the Electronic Structure and Reactivity of 2-Fluoro-5-iodomandelic Acid
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For 2-fluoro-5-iodomandelic acid, DFT calculations would provide insights into the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors.
The electronic structure of 2-fluoro-5-iodomandelic acid is significantly influenced by the substituents on the phenyl ring. The fluorine atom at the C2 position and the iodine atom at the C5 position are expected to exert opposing electronic effects. Fluorine, being highly electronegative, acts as an inductive electron-withdrawing group, while its lone pairs can participate in resonance, donating electron density to the ring. Iodine is less electronegative than fluorine and is more polarizable, which can influence its interaction with the aromatic system.
Studies on mandelic acid and its alkali metal salts have shown that substituents can disturb the electron charge distribution in the aromatic ring. nih.gov The introduction of electron-withdrawing or donating groups alters the aromaticity and, consequently, the reactivity of the molecule. nih.gov In the case of 2-fluoro-5-iodomandelic acid, the interplay between the fluoro and iodo substituents, along with the carboxylic acid and hydroxyl groups, would create a unique electronic environment.
Global reactivity descriptors, which can be calculated using DFT, provide a quantitative measure of a molecule's reactivity. researchgate.netasrjetsjournal.org These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. For 2-fluoro-5-iodomandelic acid, these values would be crucial in predicting its behavior in various chemical reactions. For instance, a high electrophilicity index would suggest that the molecule is a good electrophile. researchgate.net
The following table outlines the key global reactivity descriptors and their significance, which could be determined for 2-fluoro-5-iodomandelic acid through DFT calculations.
| Descriptor | Symbol | Significance |
| Ionization Potential | IP | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity | EA | The energy released when an electron is added to the molecule. |
| Electronegativity | χ | A measure of the ability of the molecule to attract electrons. |
| Chemical Hardness | η | A measure of the molecule's resistance to a change in its electron configuration. |
| Electrophilicity Index | ω | A measure of the molecule's ability to accept electrons. |
This table is a representation of the types of data that would be generated from DFT calculations on 2-fluoro-5-iodomandelic acid.
Molecular Modeling of Reaction Mechanisms and Transition States for Transformations Involving 2-Fluoro-5-iodomandelic Acid
Molecular modeling is an indispensable tool for investigating reaction mechanisms, allowing for the visualization of transition states and the calculation of activation energies. For 2-fluoro-5-iodomandelic acid, this approach could be applied to understand its synthesis and subsequent chemical transformations.
One important reaction of mandelic acids is their oxidation. Studies on the oxidation of mandelic acid by hydrous manganese oxide have detailed a reaction set involving the formation of phenylglyoxylic acid and benzaldehyde (B42025) as intermediates. rsc.org For 2-fluoro-5-iodomandelic acid, molecular modeling could elucidate how the fluoro and iodo substituents affect the reaction pathway and the stability of the intermediates and transition states.
Another significant area of investigation is the palladium-catalyzed C-H functionalization of mandelic acid derivatives. acs.org This includes reactions like arylation, acetoxylation, and iodination. acs.org Computational modeling of these transformations for 2-fluoro-5-iodomandelic acid could help in optimizing reaction conditions and understanding the regioselectivity of the functionalization. The modeling would involve locating the transition state structures for each step of the catalytic cycle and calculating the corresponding energy barriers.
A hypothetical reaction mechanism for the hydrolysis of an ester derivative of 2-fluoro-5-iodomandelic acid, which could be modeled, is outlined below. The mechanism typically involves the protonation of the carbonyl oxygen, followed by a nucleophilic attack by water. sigmaaldrich.com
Hypothetical Acid-Catalyzed Hydrolysis of a 2-Fluoro-5-iodomandelic Acid Ester
Protonation of the carbonyl oxygen of the ester.
Nucleophilic attack of a water molecule on the carbonyl carbon.
Proton transfer to the leaving group (alkoxy group).
Elimination of the alcohol to reform the carbonyl group.
Deprotonation to yield the carboxylic acid.
Conformational Analysis and Stereochemical Predictions of 2-Fluoro-5-iodomandelic Acid
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.govnih.gov For 2-fluoro-5-iodomandelic acid, which possesses a chiral center at the alpha-carbon, understanding its conformational preferences is crucial for predicting its biological activity and its interactions with other chiral molecules.
The rotation around the Cα-C(phenyl) bond and the Cα-COOH bond will lead to various conformers with different energies. The relative stability of these conformers is determined by steric and electronic interactions between the substituents. The bulky iodine atom at the 5-position and the electronegative fluorine at the 2-position will significantly influence the preferred orientation of the phenyl ring relative to the carboxylic acid and hydroxyl groups.
The study of different conformations, such as staggered and eclipsed, can be performed using Newman projections. The potential energy surface can be scanned by systematically changing the dihedral angles to identify the low-energy conformers.
The stereochemistry of mandelic acid and its derivatives is of great importance, as they are often used as chiral resolving agents. The (R)- and (S)-enantiomers of 2-fluoro-5-iodomandelic acid will have distinct three-dimensional structures, which can be computationally modeled. These models are essential for predicting how they will interact with chiral environments, such as in enzymatic reactions or with chiral stationary phases in chromatography.
Prediction of Spectroscopic Parameters and Validation against Experimental Data
Computational chemistry allows for the prediction of various spectroscopic parameters, which can then be compared with experimental data to validate the computed structures and electronic properties.
NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov For 2-fluoro-5-iodomandelic acid, the predicted NMR spectra would show characteristic signals for the aromatic protons, the α-proton, and the carbons of the phenyl ring, the carboxylic acid, and the α-carbon. The predicted chemical shifts would be influenced by the electronic environment created by the fluoro and iodo substituents. For example, the acidic proton of the carboxyl group is expected to have a chemical shift around 12 δ in the ¹H NMR spectrum. Predicted ¹⁹F NMR data would also be valuable, given the presence of the fluorine atom.
Infrared (IR) Spectroscopy: The vibrational frequencies in the IR spectrum can also be computed. For a carboxylic acid like 2-fluoro-5-iodomandelic acid, characteristic vibrational modes would include the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), the C=O stretch (around 1710-1760 cm⁻¹), and C-O stretches. The presence of the C-F and C-I bonds would also give rise to characteristic vibrations.
The following table provides a hypothetical comparison of predicted and experimental spectroscopic data for 2-fluoro-5-iodomandelic acid.
| Spectroscopic Data | Predicted Value | Experimental Value |
| ¹H NMR (α-H, ppm) | Calculated Value | Measured Value |
| ¹³C NMR (C=O, ppm) | Calculated Value | Measured Value |
| IR (C=O stretch, cm⁻¹) | Calculated Value | Measured Value |
This table illustrates how computationally predicted spectroscopic data can be validated against experimental results. The actual values would need to be determined through specific calculations and measurements.
Quantitative Structure-Reactivity Relationship (QSAR) Studies in the Context of Synthetic Applications
Quantitative Structure-Reactivity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. In the context of the synthetic applications of 2-fluoro-5-iodomandelic acid, QSAR models could be developed to predict the efficiency of certain reactions based on the properties of the starting materials or catalysts.
For instance, in the synthesis of a series of derivatives of 2-fluoro-5-iodomandelic acid, a QSAR model could be built to correlate the reaction yield or rate with various molecular descriptors of the reactants. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, partial charges).
While specific QSAR studies on 2-fluoro-5-iodomandelic acid are not available, research on other chiral mandelic acid derivatives has demonstrated the utility of 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), in understanding and optimizing the biological activity of these compounds. A similar approach could be applied to model the synthetic reactivity of 2-fluoro-5-iodomandelic acid and its derivatives, aiding in the rational design of more efficient synthetic routes.
Applications of 2 Fluoro 5 Iodomandelic Acid As a Synthetic Building Block and Precursor in Chemical Research
Utilization in the Modular Synthesis of Complex Organic Scaffolds and Chemical Libraries
The structural attributes of 2-fluoro-5-iodomandelic acid make it a valuable component in the modular synthesis of complex organic scaffolds and the generation of chemical libraries. The presence of multiple functional groups—a carboxylic acid, a hydroxyl group, a fluorine atom, and an iodine atom—allows for a variety of selective chemical transformations. This multi-functionality enables the construction of diverse molecular architectures through sequential and orthogonal chemical reactions.
Mandelic acid and its derivatives are recognized as excellent sources of chirality for creating chiral coordination polymers and metal-organic frameworks (MOFs) for applications in enantioselective processes. tandfonline.comresearchgate.net The inclusion of halogen substituents like fluorine can introduce additional intermolecular interactions, such as hydrogen and halogen bonding, which can influence the coordination modes and packing of these three-dimensional structures. tandfonline.com While direct studies on 2-fluoro-5-iodomandelic acid in this context are not extensively documented, the principles established with other halogenated mandelic acids suggest its potential. tandfonline.comresearchgate.net For instance, derivatives of (S)-mandelic acid have been used as chiral ligands in asymmetric catalysis, such as in the conjugate addition of diethylzinc (B1219324) to enones.
The synthesis of libraries of compounds is often facilitated by starting materials that can undergo various coupling reactions. The iodine atom in 2-fluoro-5-iodomandelic acid is particularly amenable to a range of cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide variety of substituents at the 5-position of the phenyl ring, leading to a vast array of derivatives from a single starting material.
Precursor to Advanced Fluoro- and Iodo-Containing Organic Molecules
The presence of both fluorine and iodine atoms makes 2-fluoro-5-iodomandelic acid a strategic precursor for the synthesis of more complex molecules containing these halogens. The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties, including metabolic stability and binding affinity. nih.govresearchgate.netnih.govethernet.edu.et
The aldehyde precursor to 2-fluoro-5-iodomandelic acid, 2-fluoro-5-iodobenzaldehyde, can be synthesized through the electrophilic iodination of 2-fluorobenzaldehyde. This aldehyde can then undergo various reactions, such as oxidation to the corresponding carboxylic acid (a derivative of our main compound), or reduction to the alcohol. The iodine atom itself can be replaced by other nucleophiles, offering another avenue for diversification.
Role in the Development of Novel Chemical Probes and Reagents for Organic Synthesis
Chemical probes are essential tools for understanding biological processes, and their development often relies on the synthesis of molecules with specific functionalities for detection and interaction with biological targets. nih.govnih.gov The structure of 2-fluoro-5-iodomandelic acid, with its potential for derivatization and the presence of a fluorine atom (useful for ¹⁹F NMR studies), makes it an interesting candidate for the development of novel chemical probes.
Although specific examples of chemical probes derived from 2-fluoro-5-iodomandelic acid are not reported, the broader class of halogenated aromatic compounds has been utilized in probe development. rsc.org The reactivity of the carboxyl and hydroxyl groups allows for the attachment of reporter groups, such as fluorophores or affinity tags, while the halogenated phenyl ring can be tailored to interact with specific biological targets.
Furthermore, derivatives of 2-fluoro-5-iodomandelic acid have the potential to serve as specialized reagents in organic synthesis. The combination of the chiral center and the halogen substituents could be exploited in the design of new chiral catalysts or resolving agents.
Potential in Materials Science and Polymer Chemistry as a Functional Monomer
The application of mandelic acid and its derivatives extends into the realm of materials science and polymer chemistry. researchgate.netmdpi.comacs.orgresearchgate.netnih.govrsc.org Polymandelide (PMA), a polymer derived from mandelic acid, is a biodegradable analogue of polystyrene and exhibits interesting thermal properties. acs.orgnih.gov The incorporation of functional groups onto the mandelic acid monomer unit can be used to tune the properties of the resulting polymer.
The presence of fluorine and iodine in 2-fluoro-5-iodomandelic acid offers a unique opportunity to create functional polymers with specialized properties. Fluorinated polymers are known for their high thermal stability, chemical resistance, and low surface energy. bohrium.comresearchgate.netacs.org The iodine atom, on the other hand, can serve as a handle for post-polymerization modification through reactions such as cross-coupling or radical-mediated processes, allowing for the introduction of further functionality. nih.gov
While the direct polymerization of 2-fluoro-5-iodomandelic acid has not been specifically described, research into the polymerization of other functionalized mandelic acid derivatives and the synthesis of fluorinated and iodinated polymers from other monomers suggests that it is a promising candidate for the development of new materials with advanced properties. researchgate.netbohrium.comresearchgate.netacs.orgnih.govrsc.org For example, iodo-ene polymerization has been used to create semifluorinated polymers that are processable and can be functionalized after polymerization. nih.gov
Future Research Directions and Unaddressed Challenges in 2 Fluoro 5 Iodomandelic Acid Chemistry
Exploration of Novel Synthetic Routes and Catalyst Systems for Highly Efficient Production of 2-Fluoro-5-iodomandelic Acid.
The efficient synthesis of 2-fluoro-5-iodomandelic acid is paramount for its broader application. Future research should prioritize the development of novel synthetic routes that offer higher yields, reduced reaction times, and milder conditions compared to existing methods. A key area of exploration lies in the design and application of advanced catalyst systems. Homogeneous and heterogeneous catalysts, including those based on transition metals or organocatalysts, could offer significant advantages in terms of selectivity and efficiency. The development of chiral catalysts is particularly crucial for the enantioselective synthesis of specific stereoisomers of 2-fluoro-5-iodomandelic acid, which may exhibit distinct biological activities.
| Catalyst Type | Potential Advantages | Research Focus |
| Transition Metal Catalysts | High activity, potential for asymmetric induction. | Development of catalysts with improved stability and recyclability. |
| Organocatalysts | Metal-free, often milder reaction conditions. | Design of new chiral organocatalysts for enantioselective synthesis. |
| Biocatalysts (Enzymes) | High stereoselectivity, environmentally benign. | Screening for and engineering of enzymes for the specific transformation. |
Development of More Sustainable and Environmentally Benign Methodologies for its Synthesis and Derivatization.
In line with the growing emphasis on green chemistry, future research must focus on developing sustainable and environmentally friendly methods for the synthesis and derivatization of 2-fluoro-5-iodomandelic acid. This includes the use of greener solvents, such as water or bio-based solvents, to replace hazardous organic solvents. Atom economy, which aims to maximize the incorporation of starting materials into the final product, should be a key consideration in the design of new synthetic routes. Furthermore, the development of catalytic processes that minimize waste generation and allow for catalyst recycling is a critical aspect of sustainable chemistry.
Investigation of Unconventional Reaction Pathways and Chemoselective Transformations.
The unique substitution pattern of 2-fluoro-5-iodomandelic acid, featuring both fluorine and iodine atoms on the aromatic ring, presents opportunities for exploring unconventional reaction pathways and chemoselective transformations. The differential reactivity of the C-F and C-I bonds can be exploited to achieve site-specific modifications of the molecule. For instance, the carbon-iodine bond is more susceptible to transformations like cross-coupling reactions, allowing for the introduction of various functional groups at the 5-position while leaving the fluorine atom intact. Future research could explore novel cross-coupling partners and reaction conditions to expand the diversity of accessible derivatives. Additionally, investigating the influence of the carboxylic acid and hydroxyl groups on the reactivity of the aromatic ring will be crucial for designing highly selective transformations.
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production.
To meet potential industrial demands, the integration of the synthesis of 2-fluoro-5-iodomandelic acid with flow chemistry and automated synthesis platforms is a promising avenue for future research. Flow chemistry offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for continuous production. vapourtec.com The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor can lead to higher yields and purities. vapourtec.com Automating the synthesis process can further enhance efficiency and reproducibility, enabling the rapid production of libraries of 2-fluoro-5-iodomandelic acid derivatives for screening purposes.
| Technology | Key Benefits | Implementation Challenges |
| Flow Chemistry | Enhanced safety, improved process control, scalability. vapourtec.com | Reactor design, handling of solids, process optimization. |
| Automated Synthesis | High-throughput screening, improved reproducibility. | Initial setup costs, development of robust protocols. |
Addressing Remaining Research Gaps in Stereochemical Control and Site-Specific Functionalization.
Significant challenges remain in achieving complete stereochemical control during the synthesis of 2-fluoro-5-iodomandelic acid and in the site-specific functionalization of its derivatives. The development of highly enantioselective and diastereoselective synthetic methods is essential for obtaining pure stereoisomers, which is often a prerequisite for pharmacological studies. Further research is needed to design catalysts and chiral auxiliaries that can effectively control the stereochemistry of the mandelic acid core.
Regarding site-specific functionalization, while the differential reactivity of the C-I and C-F bonds offers some level of control, developing methods for the selective functionalization of the other positions on the aromatic ring remains a challenge. This would require the development of novel directing groups or catalyst systems that can overcome the inherent reactivity patterns of the molecule. Addressing these research gaps will unlock the full potential of 2-fluoro-5-iodomandelic acid and its derivatives in various scientific and technological fields.
Q & A
Q. What are the established synthetic routes for 2-fluoro-5-iodomandelic acid, and what reaction conditions optimize yield?
Methodological Answer: Synthesis of 2-fluoro-5-iodomandelic acid likely involves sequential halogenation and protection/deprotection strategies. For analogous compounds like 2-bromo-5-iodophenylacetic acid, bromination and iodination of phenylacetic acid derivatives are common, with yields influenced by temperature, catalysts (e.g., Lewis acids), and solvent polarity . For fluorination, electrophilic fluorinating agents (e.g., Selectfluor®) or nucleophilic substitution (e.g., using KF in polar aprotic solvents) may be employed. Mandelic acid’s hydroxyl group requires protection (e.g., acetyl or silyl groups) during halogenation to prevent side reactions. Post-synthetic deprotection and purification via recrystallization or column chromatography are critical .
Q. Which analytical techniques are essential for characterizing 2-fluoro-5-iodomandelic acid’s structure and purity?
Methodological Answer:
- NMR Spectroscopy : Use , , and NMR to confirm substituent positions and stereochemistry. NMR is particularly sensitive to electronic environments, aiding in distinguishing fluorinated isomers .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., iodine’s distinct isotopic signature).
- X-ray Crystallography : Resolves stereochemical ambiguity, especially for mandelic acid’s chiral center .
- HPLC : Assess purity using reverse-phase columns and UV detection, with method optimization for fluorinated/iodinated aromatic systems .
Q. How does the compound’s solubility and stability impact experimental design?
Methodological Answer: 2-Fluoro-5-iodomandelic acid is likely light-sensitive and insoluble in water (similar to 2-fluoro-5-iodobenzoic acid ). Design experiments under inert atmospheres (N/Ar) and use amber glassware to prevent photodegradation. For solubility, employ polar aprotic solvents (e.g., DMF, DMSO) or ethanol/water mixtures. Stability studies (TGA/DSC) under varying pH and temperature conditions are recommended to define storage protocols (e.g., -20°C in desiccators) .
Advanced Research Questions
Q. How can regioselectivity challenges during halogenation be addressed in synthesizing 2-fluoro-5-iodomandelic acid?
Methodological Answer: Fluoro and iodo substituents exert competing electronic effects: fluorine is meta-directing (electron-withdrawing), while iodine is weakly ortho/para-directing. To achieve 5-iodo substitution on a fluorinated mandelic acid derivative, use directed ortho-metalation (DoM) strategies. For example, employ a directing group (e.g., ester or amide) at the mandelic acid’s α-position to guide iodination to the desired site. Computational modeling (DFT) can predict substituent effects and optimize reaction pathways .
Q. What strategies enable enantioselective synthesis of 2-fluoro-5-iodomandelic acid?
Methodological Answer:
- Chiral Auxiliaries : Introduce a temporary chiral group (e.g., Evans oxazolidinone) during halogenation to control stereochemistry, followed by auxiliary removal .
- Asymmetric Catalysis : Use chiral ligands (e.g., BINOL-derived phosphines) in transition metal-catalyzed fluorination/iodination.
- Kinetic Resolution : Exploit differences in reaction rates of enantiomers during crystallization or enzymatic resolution (e.g., lipase-mediated hydrolysis of esters) .
Q. How do competing electronic effects of fluorine and iodine influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer: The electron-withdrawing fluorine reduces electron density on the aromatic ring, potentially slowing electrophilic substitution but activating positions for nucleophilic attack. Iodine’s polarizability facilitates oxidative addition in Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura). To optimize coupling efficiency:
Q. What computational methods predict the compound’s biological interactions or degradation pathways?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model interactions with enzymes (e.g., mandelate racemase) to predict binding affinity and metabolic pathways.
- Density Functional Theory (DFT) : Calculate Fukui indices to identify reactive sites for oxidative degradation.
- QSAR Models : Correlate substituent electronic parameters (Hammett constants) with observed biological activity or environmental persistence .
Data Contradiction and Reproducibility
Q. How should researchers resolve discrepancies in reported synthetic yields or spectral data?
Methodological Answer:
- Reproducibility Checks : Replicate experiments using identical reagents (e.g., same batch of Selectfluor®), solvents, and equipment (e.g., calibrated Schlenk lines).
- Side-Product Analysis : Use NMR to detect fluorinated byproducts (e.g., over-iodinated species) and optimize quenching steps.
- Collaborative Validation : Cross-validate spectral data with independent labs, referencing databases like PubChem for comparable compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
